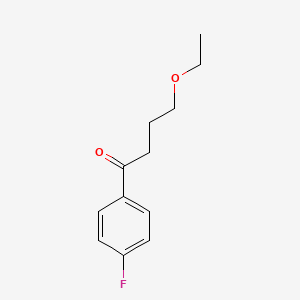

4-Ethoxy-1-(4-fluorophenyl)butan-1-one

Description

4-Ethoxy-1-(4-fluorophenyl)butan-1-one is a fluorinated aromatic ketone derivative characterized by a butanone backbone substituted with a 4-fluorophenyl group at the 1-position and an ethoxy group at the 4-position. Modifications to the substituents on the butanone chain or aromatic ring significantly influence physicochemical properties and biological efficacy, as demonstrated by the examples below.

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-2-15-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWVEUQFTIBIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-(4-fluorophenyl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis methods, where raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are continuously introduced into a reactor . This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Ethoxy-1-(4-fluorophenyl)butan-1-one is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Employed in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Solubility and Bioavailability

- Piperidine or piperazinyl derivatives (e.g., Azaperone ) demonstrate enhanced solubility due to nitrogen-containing heterocycles, improving bioavailability.

- Spirocyclic compounds (e.g., 4g ) show lower aqueous solubility due to rigid, hydrophobic structures, necessitating formulation optimization.

Challenges and Innovations

- Stereoselectivity : Enantioselective synthesis of analogs (e.g., via DIP-Cl reductive agents ) improves pharmacological specificity but increases synthetic complexity.

- Yield Optimization: Low yields in cyclization steps (e.g., 20–26% for 4-chloro-1-(4-fluorophenyl)-2-methylenebutan-1-one ) underscore the need for catalytic or solvent-system innovations.

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)butan-1-one, a compound with notable chemical properties, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

- IUPAC Name : this compound

- CAS Number : 1157687-85-8

- Molecular Formula : C13H17F O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act by modulating enzyme activity or receptor binding, similar to other phenylbutanones. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, suggesting potent anticancer activity .

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various phenylbutanone derivatives, it was found that compounds with electron-donating groups like ethoxy significantly enhanced activity against breast cancer cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9q | MCF-7 | 33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Microtubule inhibition |

Stability Studies

Stability studies conducted at different pH levels revealed that structural analogs maintained stability over extended periods, indicating potential for therapeutic applications .

Comparative Analysis with Similar Compounds

When compared to other phenylbutanone derivatives, such as 4-Fluorobutyrophenone, this compound shows unique properties due to the ethoxy substitution. This modification may enhance its biological activity by affecting pharmacokinetics and pharmacodynamics.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Limited |

| 4-Fluorobutyrophenone | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.